Lipophilicity Differentiation: 3-Br,5-CF₃ vs. 5-Br,3-CF₃ Regioisomer (ΔLogP = 0.44)
The target compound (3-Br,5-CF₃-7-azaindole, CAS 1048914-10-8) has an XLogP3-AA of 2.9, whereas its regioisomer 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1150618-36-2) has a measured LogP of 3.34, representing a ΔLogP of +0.44 for the regioisomer [1]. This difference is substantial enough to alter membrane permeability, solubility, and metabolic clearance predictions in lead optimization campaigns. For 7-azaindole-based kinase inhibitors, where lipophilic ligand efficiency (LLE) is a critical optimization parameter, a 0.44 LogP shift can mean the difference between a development candidate and a compound deprioritized for poor ADME properties [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 (PubChem computed) |
| Comparator Or Baseline | 5-Br,3-CF₃ regioisomer (CAS 1150618-36-2): LogP = 3.34 (ChemicalBook/Chemsrc) |
| Quantified Difference | ΔLogP = +0.44 (comparator more lipophilic) |
| Conditions | Computed (PubChem XLogP3-AA) vs. experimental/calculated LogP from ChemicalBook and Chemsrc databases |
Why This Matters
For procurement decisions, selecting the 3-Br,5-CF₃ isomer over the 5-Br,3-CF₃ regioisomer directly controls the lipophilicity window of the final compound series, which is a primary determinant of attrition in drug discovery.
- [1] PubChem Compound Summary for CID 30772125, 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. XLogP3-AA = 2.9. View Source
- [2] Leeson, P. D. & Springthorpe, B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat. Rev. Drug Discov. 2007, 6, 881–890. View Source
